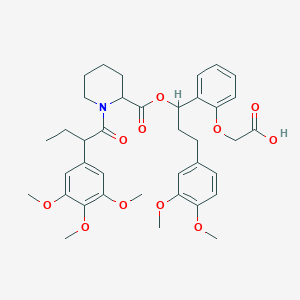
Dda-tetracycline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dda-tetracycline is a member of the tetracycline class of antibiotics, which are known for their broad-spectrum activity against a variety of microorganisms, including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites . Tetracyclines were first discovered in the 1940s and have since been widely used in both human and veterinary medicine .
Métodos De Preparación
Industrial Production Methods: Industrial production methods for tetracyclines generally involve large-scale fermentation processes, followed by extraction and purification steps. These methods are designed to maximize yield and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tetracyclines, including Dda-tetracycline, undergo various chemical reactions such as oxidation, reduction, and substitution . These reactions can be used to modify the structure of the compound and enhance its properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of tetracyclines include oxidizing agents, reducing agents, and various catalysts . The specific conditions for these reactions can vary depending on the desired outcome.
Major Products Formed: The major products formed from the chemical reactions of tetracyclines depend on the specific reaction and conditions used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tetracyclines are used as model compounds for studying the mechanisms of antibiotic action and resistance . They are also used in the development of new synthetic methods and the design of novel antibiotics.
Biology: In biology, tetracyclines are used to study the effects of antibiotics on bacterial growth and metabolism . They are also used in genetic research to control gene expression in various organisms.
Medicine: In medicine, tetracyclines are used to treat a wide range of bacterial infections, including respiratory infections, urinary tract infections, and skin infections . They are also used in the treatment of certain chronic conditions, such as acne and rosacea.
Industry: In industry, tetracyclines are used as additives in animal feed to promote growth and prevent disease . They are also used in the production of certain food products to extend shelf life and prevent spoilage.
Mecanismo De Acción
The mechanism of action of tetracyclines involves the inhibition of protein synthesis in bacteria . Tetracyclines bind to the bacterial ribosome and prevent the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby inhibiting the elongation of the peptide chain . This leads to the inhibition of bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Dda-tetracycline include other members of the tetracycline class, such as doxycycline, minocycline, and tigecycline . These compounds share a similar core structure and mechanism of action but differ in their pharmacokinetic properties and spectrum of activity.
Uniqueness: This compound is unique in its specific modifications, which may enhance its activity or reduce its susceptibility to resistance mechanisms compared to other tetracyclines . The exact nature of these modifications and their effects would require further research to elucidate.
Propiedades
Fórmula molecular |
C20H19NO8 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C20H19NO8/c1-19(28)8-3-2-4-10(22)12(8)15(24)13-9(19)5-7-6-11(23)14(18(21)27)17(26)20(7,29)16(13)25/h2-4,7,9,22,24,26,28-29H,5-6H2,1H3,(H2,21,27) |
Clave InChI |
XCCHQGIGHCRZOS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC3CC(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


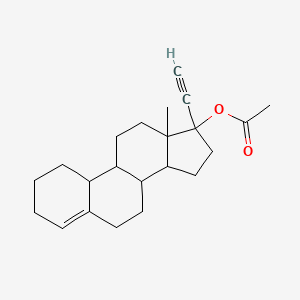
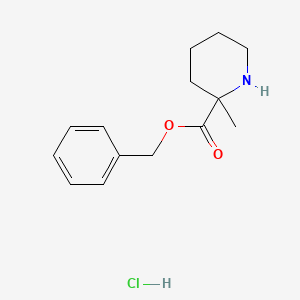
![[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B12297625.png)
![[(3E,11E,16E)-8,14,18-trihydroxy-19-(4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl)-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12297627.png)
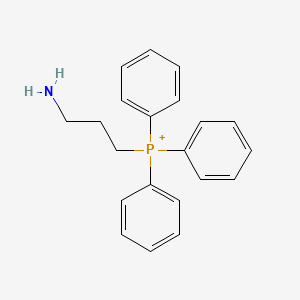
![9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B12297637.png)
![3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12297641.png)
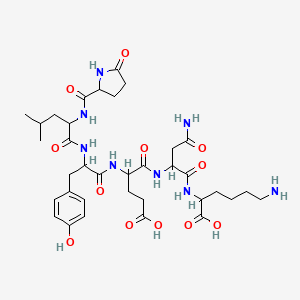
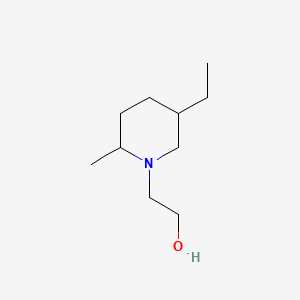
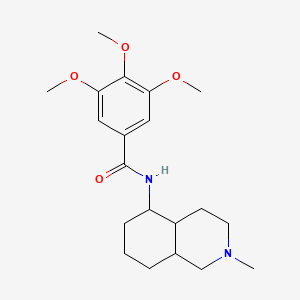
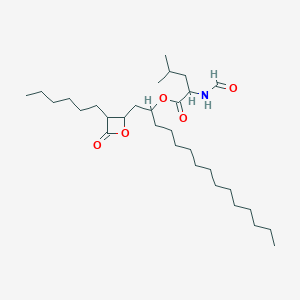
![3-Piperidinol, 5-methyl-2-[(1S)-1-[(3S,6aR,11bR)-2,3,4,6,6a,11,11a,11b-octahydro-3-hydroxy-10,11b-dimethyl-1H-benzo[a]fluoren-9-yl]ethyl]-, (2S,3R,5S)-](/img/structure/B12297699.png)
